Eugenol sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

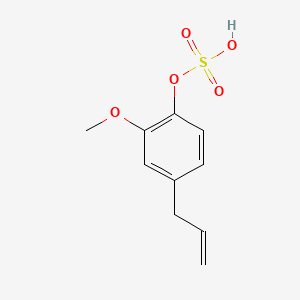

Eugenol sulfate is a phenylpropanoid that is eugenol in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate, a monomethoxybenzene and a phenylpropanoid. It derives from a eugenol. It is a conjugate acid of a this compound(1-).

[2-Methoxy-4-(prop-2-en-1-yl)phenyl]oxidanesulfonic acid, also known as 4-allyl-2-methoxyphenyl hydrogen sulfate or sulfuric acid mono-(4-allyl-2-methoxy-phenyl ester), belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. [2-Methoxy-4-(prop-2-en-1-yl)phenyl]oxidanesulfonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. [2-Methoxy-4-(prop-2-en-1-yl)phenyl]oxidanesulfonic acid can be converted into eugenol.

Analyse Chemischer Reaktionen

Formation and Metabolism

Eugenol undergoes various metabolic transformations, one of which involves sulfation. The hydroxyl group in eugenol can react with sulfate donors, such as 3'-phospho-5'-adenylyl sulfate (PAPS), catalyzed by sulfotransferase enzymes (e.g., Sulfotransferase 1A3). This reaction leads to the formation of eugenol sulfate, which is then excreted in urine as a conjugated metabolite .

Oxidative Reactions

This compound can participate in oxidative reactions, particularly when exposed to reactive oxygen species (ROS). Studies have shown that eugenol itself can be oxidized by hydroxyl radicals and other reactive species, leading to the formation of various products, including this compound . The oxidation process can enhance the toxicity of the resulting compounds, as indicated by increased consumption rates in oxidative potential assays.

Photochemical Reactions

The photochemical behavior of eugenol and its derivatives, including this compound, has been investigated under various conditions. Photolysis experiments indicate that eugenol can degrade under UV light exposure, producing reactive intermediates that may further react with other compounds or undergo transformations into more complex structures .

Oxidation Mechanism

The oxidation mechanism for this compound involves several steps:

-

Initiation : Formation of hydroxyl radicals through photolysis or other means.

-

Propagation : Hydroxyl radicals react with this compound, leading to the formation of various oxidized products.

-

Termination : The reaction may produce stable end products or regenerate ROS.

The degradation rates of this compound are influenced by factors such as pH and dissolved oxygen levels during the reaction .

Sulfation Pathway

The sulfation pathway for eugenol involves:

-

Sulfotransferase Activity : The enzyme catalyzes the transfer of a sulfonate group to the hydroxyl group of eugenol.

-

Formation of this compound : This results in the conjugated form, which is more water-soluble and readily excreted.

This pathway is crucial for detoxifying potentially harmful compounds in biological systems .

Reaction Rate Constants

The following table summarizes the rate constants for the gas-phase reaction of eugenol with hydroxyl radicals:

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (hours) |

|---|---|---|

| Eugenol + OH Radicals | 1.5 × 10⁻¹¹ | 2.31 ± 0.12 |

This indicates that eugenol is highly reactive in atmospheric conditions, suggesting rapid conversion into secondary organic aerosol components .

Product Yields from Oxidation

The table below illustrates product yields from various oxidation experiments involving eugenol:

| Experiment Type | Product Yield (%) | Conditions |

|---|---|---|

| Direct Photolysis | 140 - 197 | UV light exposure |

| Hydroxyl Radical Initiation | Variable | Presence of OH radicals |

| Triplet State Initiation | Variable | Acidic conditions |

These results demonstrate significant product formation under different oxidative conditions, highlighting the complexity of reactions involving eugenol and its derivatives .

Eigenschaften

CAS-Nummer |

95480-60-7 |

|---|---|

Molekularformel |

C10H12O5S |

Molekulargewicht |

244.27 g/mol |

IUPAC-Name |

(2-methoxy-4-prop-2-enylphenyl) hydrogen sulfate |

InChI |

InChI=1S/C10H12O5S/c1-3-4-8-5-6-9(10(7-8)14-2)15-16(11,12)13/h3,5-7H,1,4H2,2H3,(H,11,12,13) |

InChI-Schlüssel |

XWAZTQUZONPJEW-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)O |

Key on ui other cas no. |

95480-60-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.